UCF-101

Vue d'ensemble

Description

Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression.

UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.

Applications De Recherche Scientifique

Différenciation Myogénique

UCF-101 a été utilisé pour étudier le processus de différenciation myogénique. Il a été constaté que l'inhibition de l'activité de la protéase HtrA2 (High-Temperature Requirement Protein A2) par this compound réprime la différenciation myogénique . Ceci est particulièrement pertinent dans le contexte de la sarcopénie, une condition caractérisée par une perte de masse musculaire et de fonction avec l'âge .

Protéostasie Mitochondriale

This compound joue un rôle crucial dans le maintien de la protéostasie mitochondriale. HtrA2, la protéine qu'this compound inhibe, régule la protéostasie dans l'espace intermembranaire mitochondrial (IMS). Les souris déficientes en activité de la protéase HtrA2 présentent un phénotype distinct de sarcopénie .

Réponse aux Protéines Non-Pliées (UPRmt)

This compound a été utilisé pour étudier la réponse aux protéines non-pliées mitochondriale (UPRmt). Lorsque les myoblastes C2C12 ont été traités avec this compound pendant le processus de différenciation, les protéines liées à l'UPRmt ont été régulées à la hausse . Ceci suggère qu'un déséquilibre de la protéostasie de l'IMS mitochondrial peut inhiber la différenciation myogénique via la voie UPRmt .

Reconnaissance d'Action

This compound est également le nom d'un ensemble de données utilisé pour la reconnaissance d'action dans les vidéos. L'ensemble de données this compound se compose de 13 320 clips vidéo classés en 101 catégories. Ces catégories peuvent être classées en 5 types : Mouvement du corps, Interactions humain-humain, Interactions humain-objet, Jeu d'instruments de musique et Sports .

Génération Vidéo

L'ensemble de données this compound a été utilisé dans le domaine de la génération vidéo. Les chercheurs ont utilisé cet ensemble de données pour entraîner et évaluer des modèles de génération de séquences vidéo réalistes .

Apprentissage Zéro-Coup

L'ensemble de données this compound a également été utilisé dans le domaine de l'apprentissage zéro-coup. Il s'agit d'un type d'apprentissage automatique où le modèle est formé pour reconnaître des objets ou des actions qu'il n'a pas vus pendant la formation .

Mécanisme D'action

Target of Action

UCF-101 is a competitive inhibitor of the protease Omi/HtrA2 . Omi/HtrA2 is a serine protease that plays a crucial role in cellular processes, including apoptosis and stress response .

Mode of Action

This compound interacts with Omi/HtrA2 by competitively and reversibly inhibiting its protease activity . This inhibition prevents Omi/HtrA2 from performing its normal function, leading to changes in cellular processes where Omi/HtrA2 is involved .

Biochemical Pathways

This compound’s inhibition of Omi/HtrA2 impacts several biochemical pathways. It has been observed to inhibit the upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, which are key players in the apoptosis pathway . Additionally, this compound activates the JNK/ERK/P38 signaling pathway , which is involved in cellular responses to stress.

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

This compound has been shown to have neuroprotective and cardioprotective effects . It reduces apoptosis, or programmed cell death, in neurons and cardiac cells . This is likely due to its inhibition of key proteins in the apoptosis pathway, such as Bax and caspases .

Analyse Biochimique

Biochemical Properties

UCF-101 interacts with the pro-apoptotic protease Omi/HtrA2, inhibiting its activity . The IC50 value for this interaction is 9.5 μM . This compound exhibits very little activity against various other serine proteases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the upregulation of Bax, cleaved caspase-3 and cleaved caspase-9, and activate the JNK/ERK/P38 signaling pathway . Furthermore, this compound treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), vimentin, Iba1 and CD68 in mice with IR injury .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the pro-apoptotic protease Omi/HtrA2, thereby preventing apoptosis . It also influences cell signaling pathways, including the JNK/ERK/P38 pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have protective effects against cerebral ischemia/reperfusion (CIR) injury

Propriétés

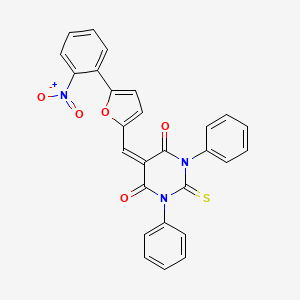

IUPAC Name |

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360330 | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313649-08-0, 5568-25-2 | |

| Record name | UCF 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313649-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

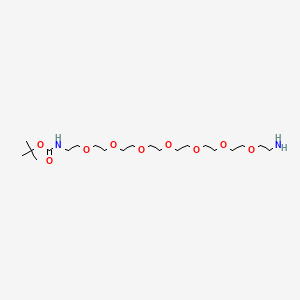

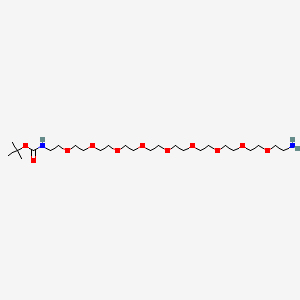

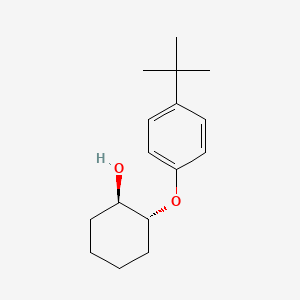

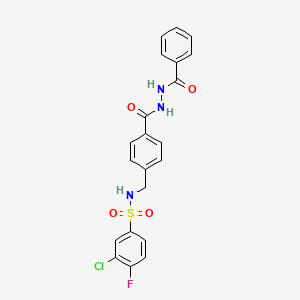

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

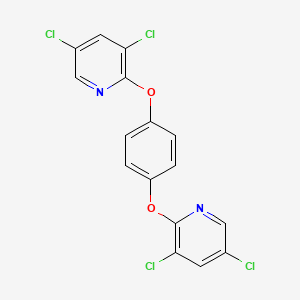

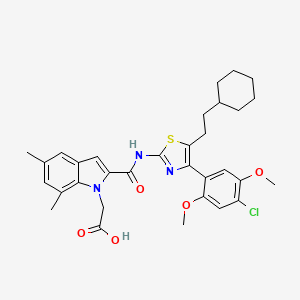

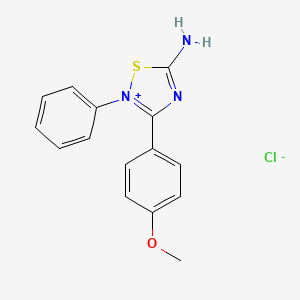

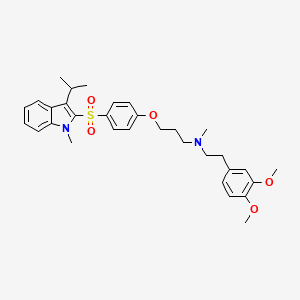

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)